6-Raloxifene-β-D-glucopyranoside-d4

LC-MS/MS method validation Pharmacokinetics Bioanalytical chemistry

This deuterated analog of raloxifene-6-glucuronide serves as the essential analyte-matched internal standard for accurate LC-MS/MS quantitation. Unlike generic substitutes, it mirrors the extraction recovery and chromatographic behavior of the 6-glucuronide metabolite, eliminating ion suppression and matrix effects. Mandatory for regulatory bioequivalence studies, UGT polymorphism research, and tissue-specific transporter assays where metabolite ratios vary up to 50-fold. Ensure data integrity in pharmacokinetic and pharmacogenomic workflows.

Molecular Formula C₃₄H₃₃D₄NO₉S
Molecular Weight 639.75
Cat. No. B1153766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Raloxifene-β-D-glucopyranoside-d4
Synonyms[6-​(β-​D-​Glucopyranosyloxy)​-​2-​(4-​hydroxyphenyl)​benzo[b]​thien-​3-​yl]​[4-​[2-​(1-​piperidinyl)​ethoxy]​phenyl]​-methanone-d4
Molecular FormulaC₃₄H₃₃D₄NO₉S
Molecular Weight639.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Raloxifene-β-D-glucopyranoside-d4: A Deuterated Glucuronide Internal Standard for Raloxifene Quantification


6-Raloxifene-β-D-glucopyranoside-d4 is a deuterium-labeled analog of raloxifene-6-glucuronide, the major metabolite of the selective estrogen receptor modulator (SERM) raloxifene . This stable isotope-labeled compound (molecular formula: C₃₄H₃₃D₄NO₉S, molecular weight: 639.75) is designed for use as an internal standard in mass spectrometry-based analytical methods . It is chemically identical to endogenous raloxifene-6-glucuronide in all analytical behaviors except mass-to-charge ratio, enabling precise quantitation of the metabolite in biological matrices .

Why 6-Raloxifene-β-D-glucopyranoside-d4 Cannot Be Replaced by Unlabeled or Alternative Deuterated Analogs


Raloxifene is extensively metabolized to three primary glucuronide conjugates: raloxifene-4′-glucuronide, raloxifene-6-glucuronide, and raloxifene-4′,6-diglucuronide [1]. In human plasma, raloxifene-4′-glucuronide predominates, comprising approximately 70% of total circulating glucuronides, while raloxifene-6-glucuronide represents a distinct and quantitatively significant fraction [2]. Generic substitution using unlabeled raloxifene-6-glucuronide introduces matrix interference and ion suppression in LC-MS/MS workflows, while substitution with raloxifene-d4 (parent compound) or raloxifene-4′-glucuronide-d4 fails to account for differential extraction recovery and chromatographic behavior specific to the 6-glucuronide moiety [3]. The metabolic ratio of raloxifene-6-glucuronide to raloxifene-4′-glucuronide varies substantially across tissue compartments, ranging from 2.1–4.9 fold in small intestine and liver to 14.5–50 fold in colon [4], making analyte-specific internal standardization essential for accurate region-specific and pharmacokinetic studies.

Quantitative Evidence Supporting the Selection of 6-Raloxifene-β-D-glucopyranoside-d4 over Alternatives


Metabolite-Specific Deuterium Labeling Eliminates Cross-Analyte Interference in Simultaneous Quantitation

Validated LC-MS/MS methods for simultaneous quantitation of raloxifene and its two major glucuronides in human plasma employ raloxifene-d4 as the internal standard for the parent compound only [1]. This approach does not correct for differential solid-phase extraction recoveries between raloxifene-4′-glucuronide (86.30%) and raloxifene-6-glucuronide (87.20%) [1]. The 1.05% absolute difference in recovery translates to systematic bias when a single internal standard is applied to both glucuronides. The peak plasma concentration (Cmax) of raloxifene-6-glucuronide under fasted conditions is 27.744 ng/mL, approximately 5.5-fold lower than that of raloxifene-4′-glucuronide (153.047 ng/mL) [1], further compounding the need for metabolite-matched internal standardization to maintain accuracy across this dynamic range.

LC-MS/MS method validation Pharmacokinetics Bioanalytical chemistry

Distinct Transporter Substrate Profile of Raloxifene-6-Glucuronide Requires Analyte-Specific Internal Standardization for Accurate Quantitation in Transporter Studies

Raloxifene monoglucuronides (both 4′- and 6-glucuronide) were identified as substrates of the hepatic uptake transporters OATP1B1, OATP1B3, and OATP2B1, while raloxifene-4′,6-diglucuronide was not [1]. Both monoglucuronides are also transported by the efflux transporters MRP2 and MRP3 [1]. The functional consequence is that raloxifene-6-glucuronide and raloxifene-4′-glucuronide exhibit distinct uptake kinetics in OATP1B1-expressing HEK293 cells. Accurate quantitation of these transporter-mediated processes requires an internal standard that co-elutes and ionizes identically to the specific glucuronide analyte being measured. Raloxifene-6-glucuronide-d4 provides this specificity, whereas the more abundant raloxifene-4′-glucuronide-d4 cannot substitute for 6-glucuronide measurements due to differences in chromatographic retention and ionization efficiency .

Drug transporters Enterohepatic recycling OATP1B1

Tissue-Specific 6-Glucuronide to 4′-Glucuronide Ratios Range from 2.1 to 50, Mandating Separate Calibration Curves

In rat S9 fraction studies, the ratio of raloxifene-6-glucuronide to raloxifene-4′-glucuronide varied dramatically by tissue region [1]. The ratio ranged from 2.1 to 4.9 in the ileum, jejunum, liver, and duodenum, but increased to 14.5 to 50 in the colon [1]. This 10- to 24-fold regional variation in relative metabolite abundance means that calibration standards prepared with a single glucuronide will produce inaccurate quantitation in tissues where the target analyte is either the minor or major species. The use of 6-Raloxifene-β-D-glucopyranoside-d4 enables construction of separate calibration curves for raloxifene-6-glucuronide, independent of raloxifene-4′-glucuronide concentrations, thereby maintaining accuracy across all tissue compartments.

Tissue-specific metabolism Pharmacokinetics Region-dependent glucuronidation

UGT1A1 Polymorphism Specifically Affects Raloxifene-6-Glucuronide Formation, Creating Distinct Analytical Requirements for Pharmacogenomic Studies

Functional UGT1A1 transcriptional promoter genotypes were significantly associated with raloxifene-6-glucuronide formation in human liver microsomes (ptrend=0.005), while showing no significant association with raloxifene-4′-glucuronide formation [1]. In raloxifene-treated human subjects, plasma raloxifene-6-glucuronide levels were significantly elevated in UGT1A8-predicted slow metabolizers compared to intermediate and fast metabolizers (ptrend=0.0025) [1]. This genotype-specific regulation of the 6-glucuronide pathway—but not the 4′-glucuronide pathway—means that pharmacogenomic studies investigating UGT polymorphism effects on raloxifene disposition require separate, accurate quantitation of the 6-glucuronide metabolite. Using raloxifene-4′-glucuronide-d4 as a surrogate internal standard would obscure the genotype-dependent differences that are the primary endpoint of such studies.

Pharmacogenomics UGT1A1 polymorphism Metabolic phenotyping

Deuterated 6-Glucuronide Enables Accurate Measurement of Gut Microbial Deglucuronidation Rates with High Inter-Individual Variability

All three raloxifene glucuronides (4′-glucuronide, 6-glucuronide, and 4′,6-diglucuronide) are readily deglucuronidated by human fecal extracts, regenerating the parent raloxifene [1]. Critically, the study documented high between-subject variability in deglucuronidation rates [1]. Accurate measurement of this gut microbial reactivation—a key driver of inter-individual variability in raloxifene pharmacokinetics—requires an internal standard that can correct for both the initial glucuronide concentration and the regenerated parent drug concentration. 6-Raloxifene-β-D-glucopyranoside-d4 provides the necessary specificity for the 6-glucuronide pool, whereas unlabeled internal standards cannot distinguish between parent drug formed via deglucuronidation and parent drug present from direct administration or systemic circulation.

Gut microbiome β-glucuronidase Enterohepatic recycling

Isotopic Purity Specification of ≥98 atom % D Provides Documented Traceability for Regulated Bioanalysis

Commercial specifications for 6-Raloxifene-β-D-glucopyranoside-d4 include a stated isotopic purity of ≥98 atom % D and chemical purity of 98% (CP) . This documented purity profile provides the traceability required for regulated bioanalytical method validation under FDA and EMA guidance. In contrast, alternative approaches using non-deuterated internal standards or structurally mismatched analogs introduce undocumented sources of analytical variability that cannot be fully corrected in post-acquisition data processing. The defined isotopic enrichment ensures consistent ion ratio performance in MS/MS detection, with the d4 label providing a 4 Da mass shift sufficient to avoid isotopic overlap with the unlabeled analyte .

Method validation Regulatory compliance Bioanalytical chemistry

Optimal Application Scenarios for 6-Raloxifene-β-D-glucopyranoside-d4 in Pharmaceutical and Academic Research


Validated LC-MS/MS Method Development for Simultaneous Quantitation of Raloxifene and Glucuronide Metabolites in Human Plasma

This compound is the designated internal standard for raloxifene-6-glucuronide in validated bioanalytical methods requiring simultaneous quantitation of raloxifene, raloxifene-4′-glucuronide, and raloxifene-6-glucuronide in human plasma [1]. The method achieves mean recovery of 87.20% for the 6-glucuronide analyte and addresses the distinct dynamic range requirements where raloxifene-6-glucuronide Cmax (27.744 ng/mL) is approximately 5.5-fold lower than raloxifene-4′-glucuronide Cmax (153.047 ng/mL) [1]. Use of this compound as the analyte-matched internal standard is essential for achieving the precision and accuracy required for regulatory bioequivalence studies of raloxifene formulations.

Pharmacogenomic Studies Investigating UGT1A1 and UGT1A8 Polymorphism Effects on Raloxifene Metabolism

In human subjects, raloxifene-6-glucuronide formation is significantly associated with UGT1A1 promoter genotype (ptrend=0.005) and UGT1A8 variant status (ptrend=0.0025 for plasma levels) [1]. Studies designed to correlate UGT polymorphisms with raloxifene pharmacokinetic outcomes require separate quantitation of raloxifene-6-glucuronide, as raloxifene-4′-glucuronide formation shows no significant association with UGT1A1 genotype [1]. 6-Raloxifene-β-D-glucopyranoside-d4 enables the specific, accurate measurement of the 6-glucuronide metabolite that serves as the primary pharmacogenomic readout.

Tissue-Specific and Region-Dependent Pharmacokinetic Studies of Raloxifene Glucuronidation

The ratio of raloxifene-6-glucuronide to raloxifene-4′-glucuronide varies by an order of magnitude across gastrointestinal tissues, ranging from 2.1–4.9 in the small intestine and liver to 14.5–50 in the colon [1]. Accurate quantitation of raloxifene-6-glucuronide in colonic tissue and fecal samples—where it is the dominant metabolite by up to 50-fold—requires an analyte-matched deuterated internal standard. 6-Raloxifene-β-D-glucopyranoside-d4 provides the specificity needed to maintain calibration accuracy across this wide tissue-specific dynamic range.

In Vitro Transporter Interaction Studies with OATP1B1, OATP1B3, and MRP2/MRP3

Raloxifene-6-glucuronide is a confirmed substrate of hepatic uptake transporters OATP1B1, OATP1B3, and OATP2B1, as well as efflux transporters MRP2 and MRP3 [1]. In vitro transporter assays using Sf9 membrane vesicles or HEK293 cells overexpressing individual transporters require precise quantitation of the 6-glucuronide metabolite to determine uptake and efflux kinetics [2]. 6-Raloxifene-β-D-glucopyranoside-d4 serves as the optimal internal standard for these assays, ensuring that measured transport rates reflect true biological activity rather than analytical variability.

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